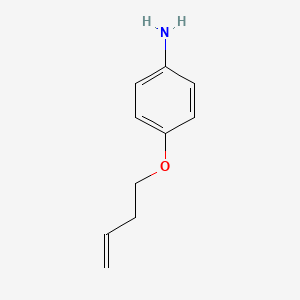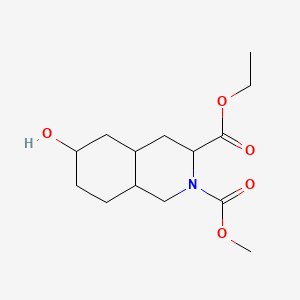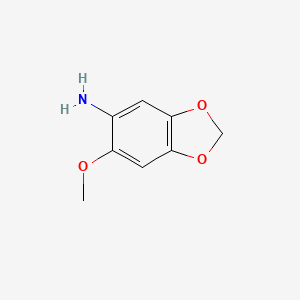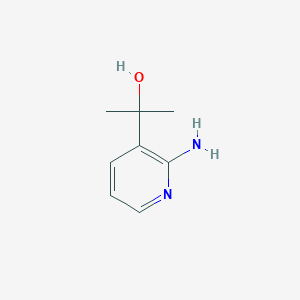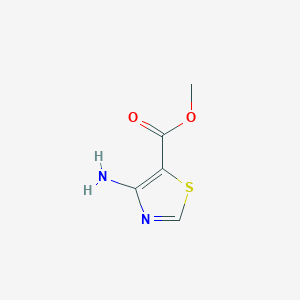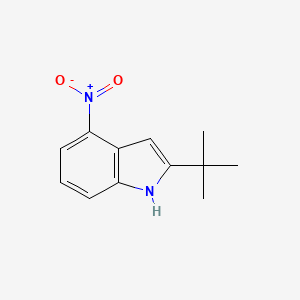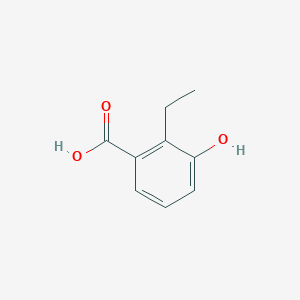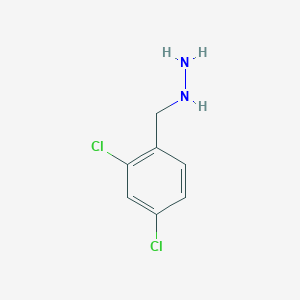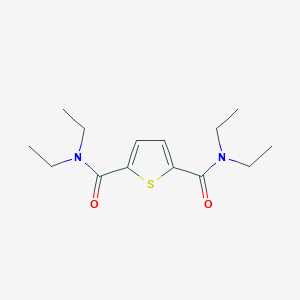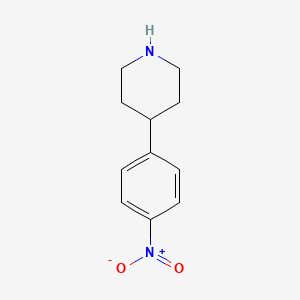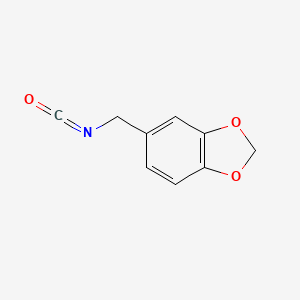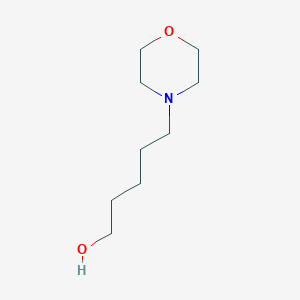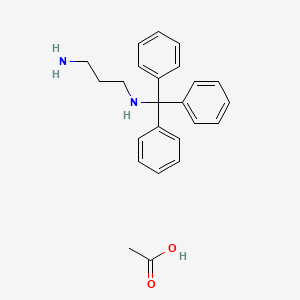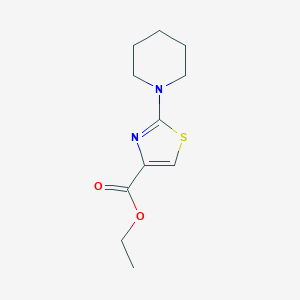
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate
説明
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (ETPC) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 291-293°C. ETPC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. ETPC has also been used as a catalyst in the synthesis of polymers, as well as in the production of polymers with improved properties.
科学的研究の応用
“Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate” is a type of piperidine derivative , and piperidines are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Here are some potential applications based on the properties of thiazoles and piperidines:
-
Antioxidant : Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
-
Analgesic : Thiazole derivatives can also act as analgesics . They can be used to relieve pain.
-
Anti-inflammatory : Thiazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in the body.
-
Antimicrobial and Antifungal : Thiazole derivatives have been found to have antimicrobial and antifungal properties . They can be used to treat various infections caused by microbes and fungi.
-
Antiviral : Thiazole derivatives can act as antiviral agents . They can be used to treat viral infections.
-
Antitumor or Cytotoxic : Thiazole derivatives have been found to have antitumor or cytotoxic properties . They can be used in the treatment of cancer.
“Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate” is a type of piperidine derivative , and piperidines are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Here are some potential applications based on the properties of thiazoles and piperidines:
-
Antioxidant : Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
-
Analgesic : Thiazole derivatives can also act as analgesics . They can be used to relieve pain.
-
Anti-inflammatory : Thiazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in the body.
-
Antimicrobial and Antifungal : Thiazole derivatives have been found to have antimicrobial and antifungal properties . They can be used to treat various infections caused by microbes and fungi.
-
Antiviral : Thiazole derivatives can act as antiviral agents . They can be used to treat viral infections.
-
Antitumor or Cytotoxic : Thiazole derivatives have been found to have antitumor or cytotoxic properties . They can be used in the treatment of cancer.
特性
IUPAC Name |
ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOYPUXHJNTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567606 | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | |
CAS RN |
126533-98-0 | |
| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

